Perfluoro-15-crown-5

Description

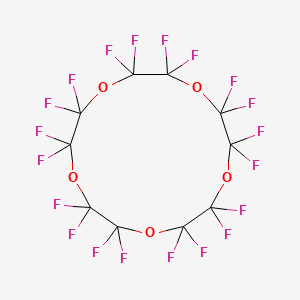

Perfluoro-15-crown-5 (PFCE, C10F20O5, CAS 97571-69-2) is a fully fluorinated macrocyclic ether with a 15-membered ring containing five oxygen atoms. Its unique structure confers exceptional chemical inertness, thermal stability, and fluorophilicity, making it a valuable material in biomedical imaging, nanotechnology, and ion-selective sensing . A key feature of PFCE is its 20 chemically equivalent fluorine atoms, which produce a single sharp <sup>19</sup>F NMR resonance, enabling high-sensitivity <sup>19</sup>F magnetic resonance imaging (MRI) . Unlike linear perfluorocarbons (PFCs), PFCE’s macrocyclic symmetry minimizes signal splitting, enhancing its utility as a contrast agent .

PFCE’s weak cation-coordinating properties have been quantitatively studied using <sup>19</sup>F NMR and ion-selective electrodes (ISEs). It forms 1:1 complexes with Na<sup>+</sup> and K<sup>+</sup> with formal binding constants of 5.5 ± 0.3 M<sup>−1</sup> and 1.7 ± 0.3 M<sup>−1</sup>, respectively, orders of magnitude weaker than non-fluorinated crown ethers due to the electron-withdrawing effects of CF2 groups .

Properties

IUPAC Name |

2,2,3,3,5,5,6,6,8,8,9,9,11,11,12,12,14,14,15,15-icosafluoro-1,4,7,10,13-pentaoxacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20O5/c11-1(12)2(13,14)32-5(19,20)6(21,22)34-9(27,28)10(29,30)35-8(25,26)7(23,24)33-4(17,18)3(15,16)31-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKZCCWLOCDNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(OC(C(OC(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379779 | |

| Record name | Perfluoro-15-crown-5-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97571-69-2 | |

| Record name | Perfluoro-15-crown-5-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosafluoro-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Parameters

The process employs a nickel tubular reactor (18" × 1.5") loaded with 15-crown-5 ether mixed with sodium fluoride (NaF) catalyst in a 1:2.5 molar ratio. Fluorine gas (F₂) is introduced at 0.8–1.2 L/min alongside helium diluent (4:1 He:F₂ ratio) to moderate reaction exothermicity. Temperature is gradually increased from 25°C to 150°C over 72 hours to prevent ring-opening side reactions.

Critical operational parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| F₂ Flow Rate | 0.8–1.2 L/min | <90% at <0.5 L/min |

| Reaction Temperature | 125–150°C | Decomposition >160°C |

| Catalyst Loading | 2.5 eq NaF | <50% yield without catalyst |

| Reaction Duration | 60–72 hours | Incomplete fluorination <48h |

Catalysts and Reagent Purity

Sodium fluoride enhances fluorination kinetics by stabilizing intermediate fluorocarbon radicals. Studies demonstrate that NaF reduces side product formation from 35% to <8% compared to uncatalyzed reactions. Anhydrous conditions (<50 ppm H₂O) are mandatory to prevent HF formation and subsequent ether cleavage.

Product Isolation and Purification

Post-reaction volatiles are captured in a −78°C cold trap, followed by fractional distillation to separate PF15C5 (bp 89–91°C at 760 mmHg) from linear perfluoroalkanes. Final purification via recrystallization from perfluoromethylcyclohexane yields 98.5% purity (19F NMR verification).

Alternative Fluorination Strategies

Cobalt Trifluoride-Mediated Fluorination

Cobalt(III) fluoride (CoF₃) enables stepwise fluorination at lower temperatures (80–100°C), albeit with reduced efficiency (68–72% yield). This method produces higher proportions of cis-isomer (up to 34%) compared to the LaMar process (8–12% cis):

| Isomer | LaMar Process Yield | CoF₃ Process Yield |

|---|---|---|

| trans-PF15C5 | 88–92% | 66–68% |

| cis-PF15C5 | 8–12% | 32–34% |

Electrochemical Fluorination

Experimental approaches using NH₄F/HF electrolytes at 4.5V demonstrate limited success (41% conversion), with major byproducts including perfluoro(ethylene glycol) dimers (27%) and defluorinated ethers (19%).

Industrial-Scale Production Considerations

Commercial manufacturing scales the LaMar process using:

-

Nickel-clad reactors (500–1000 L capacity)

-

Automated F₂ delivery systems with real-time mass flow control

-

Cascade distillation columns for continuous product separation

Key challenges include:

-

Fluorine Handling : On-site F₂ generators reduce transportation risks

-

Waste Management : HF scrubbers neutralize >99.9% of gaseous byproducts

-

Quality Control : In-line 19F NMR monitors fluorination progress every 15 minutes

Analytical Characterization of Synthetic Products

Spectroscopic Verification

19F NMR (470 MHz, CDCl₃) shows a singlet at δ −81.2 ppm (CF₂ groups) and δ −126.4 ppm (CF₃ termini). Mass spectrometry (EI, 70eV) confirms molecular ion at m/z 682 [M]+ with characteristic fragments:

| m/z | Fragment Ion | Relative Abundance |

|---|---|---|

| 682 | [C₁₀F₂₀O₅]+ | 100% |

| 619 | [C₉F₁₈O₅]+ | 68% |

| 531 | [C₈F₁₄O₄]+ | 42% |

Purity Assessment

Ion chromatography detects residual fluoride (<50 ppm) and crown ether precursors (<0.1%). X-ray diffraction distinguishes cis/trans isomers via unit cell parameters:

| Isomer | Crystal System | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| trans | Monoclinic | 12.34 | 9.87 | 7.65 |

| cis | Triclinic | 11.09 | 10.12 | 8.97 |

Chemical Reactions Analysis

Types of Reactions: Perfluoro-15-crown-5 primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace fluorine atoms with hydroxyl groups.

Electrophilic Substitution: Reagents like sulfur trioxide (SO3) can introduce sulfonic acid groups into the compound.

Major Products: The major products of these reactions are typically derivatives of this compound with various functional groups, such as hydroxyl or sulfonic acid groups, depending on the reagents used .

Scientific Research Applications

Chemical Properties and Ion Coordination

Perfluoro-15-crown-5 features a cyclic structure with five oxygen atoms in a ring, where each carbon atom is fully substituted by fluorine atoms. This configuration results in a highly hydrophobic and fluorophilic compound capable of forming complexes with specific cations, notably sodium () and potassium (). The complexation constants for these interactions have been quantitatively determined, showing a binding affinity characterized by:

- Sodium : Complexation constant

- Potassium : Complexation constant

These interactions are primarily electrostatic due to the electron-withdrawing nature of the fluorine atoms, which enhances the compound's solubility and reactivity in various environments .

Medical Imaging

One of the most promising applications of this compound is in medical imaging, particularly magnetic resonance imaging (MRI). Its high fluorine content makes it an excellent contrast agent for enhancing signal detection. Notably:

- Dendritic Cell Labeling : this compound has been utilized to label dendritic cells for MRI, allowing for improved visualization of these immune cells in biological systems.

- Nanoparticle Formation : The compound can be emulsified to form nanoparticles that enhance cellular uptake via endocytosis, making it suitable for tracing and imaging applications.

Oxygen Tension Measurement

This compound has been studied as a fluorine reporter probe for assessing tissue oxygenation using MRI. A comparative study demonstrated that this compound exhibited significantly lower toxicity compared to hexafluorobenzene (HFB), allowing reliable measurements of muscle oxygen tension over extended periods post-injection .

Study on Muscle Oxygenation

A detailed study compared this compound with HFB as probes for tissue oxygenation. Key findings included:

- Tissue Toxicity : this compound showed no significant muscle toxicity at 36 hours post-injection, while HFB induced necrosis and mobility limitations within 24 hours .

- Oxygen Measurement : The NMR spectrum of this compound provided consistent measurements of muscle , demonstrating its utility as a safe and effective imaging agent for tracking oxygen levels in tissues .

NMR Spectroscopy Applications

This compound has been employed in nuclear magnetic resonance (NMR) diagnostic spectroscopy. Its ability to form stable aqueous emulsions enables it to be used effectively in various diagnostic applications:

- Tumor Detection : The compound's unique NMR signal characteristics allow for enhanced detection of tumors and other abnormalities by monitoring oxygen tension within tissues .

- Biocompatibility : It has been shown to be biocompatible when administered via injection into body tissues, making it suitable for clinical applications .

Comparative Analysis with Other Compounds

The following table summarizes the properties and applications of this compound in comparison to other related compounds:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Perfluorinated | High hydrophobicity; binds cations weakly | Medical imaging; tissue oxygen measurement |

| Crown Ether (15-Crown-5) | Non-fluorinated | Stronger cation binding; less hydrophobic | Traditional ion-selective applications |

| Perfluoro-18-crown-6 | Perfluorinated | Larger cavity; binds larger cations | Ion transport studies |

| Hexafluorobenzene | Non-cyclic | Higher toxicity; multiple peaks in NMR | Limited use in imaging due to toxicity |

Mechanism of Action

The mechanism of action of perfluoro-15-crown-5 in MRI involves its ability to provide a strong and distinct 19F signal. The fluorine atoms in the compound are magnetically equivalent, resulting in a single resonance line that can be easily detected. This property makes it an excellent contrast agent for imaging applications, allowing for precise localization and quantification of the compound in biological tissues .

Comparison with Similar Compounds

Key Data Tables

Table 1: Stability Constants (log K) of Crown Ether–Cation Complexes

| Compound | Na<sup>+</sup> | K<sup>+</sup> | Li<sup>+</sup> | Cs<sup>+</sup> | Medium |

|---|---|---|---|---|---|

| Perfluoro-15-crown-5 | 5.5 ± 0.3 | 1.7 ± 0.3 | No binding | No binding | Fluorous membrane |

| 15-Crown-5 | 2.0 × 10<sup>5</sup> | 8.0 × 10<sup>3</sup> | - | - | Acetonitrile |

| DB18C6 | 3.2 | 4.1 | 1.8 | 3.5 | 1,2-Dichloroethane |

| DB24C8 | 4.5 | 5.2 | 3.1 | 4.8 | 1,2-Dichloroethane |

| DB30C10 | 5.7 | 6.4 | 4.3 | 5.9 | 1,2-Dichloroethane |

Critical Analysis of Functional Differences

- Cation Selectivity: PFCE’s weak Na<sup>+</sup>/K<sup>+</sup> binding (log k = 1.43 and 0.80, respectively) contrasts with non-fluorinated crowns but aligns with fluorinated polymers like Teflon AF2400 (log K ~1.9–2.6 M<sup>−1</sup>), underscoring fluorine’s role in reducing oxygen basicity .

- Biomedical Utility : PFCE’s inertness and rapid clearance from organs (15× faster than PFOB emulsions) make it ideal for clinical <sup>19</sup>F MRI, whereas linear PFCs risk long-term accumulation .

- Nanoparticle Compatibility: PFCE’s liquid core enables stable encapsulation in PLGA nanoparticles for multimodal imaging (MRI/ultrasound/photoacoustics), outperforming solid-core PFCs .

Biological Activity

Perfluoro-15-crown-5 (PF15C5) is a specialized perfluorinated crown ether with a unique structure comprising five oxygen atoms in a cyclic arrangement, where all carbon atoms are substituted by fluorine. This configuration imparts distinct chemical properties, particularly in its interactions with metal cations and biological systems. This article explores the biological activity of PF15C5, focusing on its coordination properties, applications in medical imaging, and potential implications for biological systems.

PF15C5 exhibits significant hydrophobicity and fluorophilicity due to its fully fluorinated structure. This results in enhanced complexation with specific cations, notably sodium (Na) and potassium (K). The complexation constants for these interactions have been quantitatively determined:

| Cation | Complexation Constant (M) |

|---|---|

| Sodium (Na) | 5.5 |

| Potassium (K) | 1.7 |

These values indicate a 1:1 stoichiometry in binding, primarily characterized by weak electrostatic forces influenced by the fluorinated environment .

Medical Imaging

One of the most promising applications of PF15C5 is in the field of magnetic resonance imaging (MRI) . Due to its high fluorine content, PF15C5 can be utilized to label dendritic cells for enhanced imaging capabilities. Studies have demonstrated that PF15C5 can form emulsions that facilitate cellular uptake via endocytosis, making it a valuable agent for tracing and imaging in biological systems .

A notable study compared PF15C5 with hexafluorobenzene (HFB) as fluorine reporter probes for assessing tissue oxygenation using F MRI. Results showed that PF15C5 exhibited minimal toxicity to muscle tissue over time, unlike HFB which induced necrosis and thrombosis within 24 hours post-injection. This highlights PF15C5's potential as a safer alternative for dynamic physiological assessments .

Cellular Interaction Studies

Research indicates that PF15C5 does not significantly induce cytotoxicity in labeled dendritic cells. In vitro studies assessed cellular proliferation and enzyme leakage, revealing no apparent cytotoxic effects across various conditions tested. Furthermore, flow cytometric analysis showed that PF15C5 did not alter the phenotype of dendritic cells, maintaining their functional integrity .

Case Studies

- Dendritic Cell Labeling : In a study involving dendritic cell tracking, PF15C5 was used to label cells for MRI detection. The results indicated successful internalization of PF15C5 particles without inducing maturation or altering surface markers associated with immune activation .

- Muscle Oxygenation Monitoring : A comparative study using F MRI demonstrated that PF15C5 could reliably assess muscle oxygenation levels over extended periods (up to 36 hours), contrasting significantly with the rapid degradation observed with HFB .

Q & A

Basic: How is Perfluoro-15-crown-5 ether (PCE) incorporated into nanoparticle formulations for biomedical imaging?

Answer:

PCE is typically formulated into nanoemulsions using a mixture of 20% (v/v) PCE, surfactants (e.g., lecithin and gadolinium-based compounds), and stabilizers like glycerin, with water as the continuous phase. The emulsion is homogenized to achieve droplet sizes of ~130 nm, and colloidal stability is assessed via dynamic light scattering (DLS) over extended periods (e.g., 182 days). The cyclic structure of PCE ensures a single ¹⁹F NMR resonance, simplifying spectral analysis .

Basic: What spectroscopic techniques confirm the successful encapsulation of PCE in polymeric nanoparticles?

Answer:

Energy-dispersive X-ray spectroscopy (EDS) detects fluorine (F) signals in PCE-loaded PLGA nanoparticles, distinguishing them from non-fluorinated formulations. ¹⁹F magnetic resonance spectroscopy (MRS) at −91.93 ppm in D₂O further confirms encapsulation. These methods differentiate PCE from co-encapsulated therapeutics like lignan-derived compounds .

Basic: What are the key considerations when designing in vitro experiments to assess cellular uptake of PCE-loaded nanoparticles?

Answer:

Use cell viability assays (e.g., CCK-8) to rule out toxicity, and apoptosis/cell cycle kits to evaluate biocompatibility. Live/dead staining combined with fluorescence microscopy can track nanoparticle localization. Ensure PCE’s ¹⁹F signal does not interfere with assay readouts .

Advanced: What methodologies are used to analyze the colloidal stability of PCE-based nanoemulsions under varying storage conditions?

Answer:

Long-term stability is assessed by monitoring droplet size (via DLS) and polydispersity index (PDI) at 4°C and 25°C. Stress tests include thermal cycling (e.g., −20°C to 50°C) and mechanical agitation. Stable formulations retain <0.15 PDI and ~130 nm size for ≥6 months .

Advanced: How do temperature and magnetic field strength affect the ¹⁹F spin-lattice relaxation rate (R₁) of PCE, and how should this inform MRI experimental design?

Answer:

R₁ increases with magnetic field strength (7.0–14.1 T) due to dipole-dipole interactions and chemical shift anisotropy. At 298 K, R₁ rises from 0.4 s⁻¹ (7.0 T) to 0.8 s⁻¹ (14.1 T). Calibration curves correlating R₁ to pO₂ must be generated at the same field/temperature as in vivo studies to ensure accuracy .

Advanced: How can researchers address discrepancies in reported oxygen sensitivity of PCE-based nanoemulsions across studies?

Answer:

Variations arise from differences in emulsion composition (e.g., surfactant type), calibration methods (e.g., aqueous vs. lipid-phase standards), and environmental factors (temperature, pH). Standardize protocols using matched controls and validate pO₂ measurements with independent techniques (e.g., Clark electrode) .

Advanced: What strategies optimize the co-delivery of therapeutic agents with PCE in PLGA nanoparticles while maintaining imaging functionality?

Answer:

Use a double emulsion solvent evaporation method: dissolve PCE and the drug (e.g., lignan-derived Q1) in dichloromethane with PLGA, then emulsify in polyvinyl alcohol. Optimize drug/PCE ratios to avoid phase separation. Validate co-encapsulation via EDS and confirm ¹⁹F MRS signal integrity .

Advanced: How does the structural conformation of PCE influence its interactions with paramagnetic agents in multimodal imaging probes?

Answer:

The crown ether’s cyclic structure enables chelation of gadolinium (Gd) surfactants (e.g., Gd-DTPA-BOA), enhancing T₁-weighted MRI contrast. The fluorine-rich environment amplifies ¹⁹F signal, while Gd modulates relaxation rates. Confirm chelation stability via ICP-MS for Gd quantification and NMR for structural integrity .

Advanced: What are the challenges in correlating in vitro and in vivo ¹⁹F MRI signals when using PCE-labeled cells?

Answer:

In vivo signals are attenuated by macrophage uptake, tissue heterogeneity, and background noise. Mitigate this by pre-labeling cells (e.g., dendritic cells) with PCE nanoemulsions and using reference phantoms for signal normalization. Track cell viability to exclude false-negative results .

Advanced: How can PCE’s oxygen-sensitive ¹⁹F MRI properties be applied to study immunotherapeutic responses in glioma models?

Answer:

Infuse PCE emulsions intravenously and use ¹⁹F MRI to map tumor pO₂ dynamics pre/post-treatment. Correlate R₁ changes with immunohistochemistry (e.g., HIF-1α expression). Account for tumor-associated macrophage uptake by co-staining for CD68+ cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.